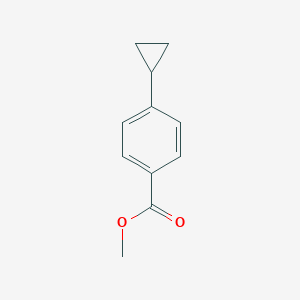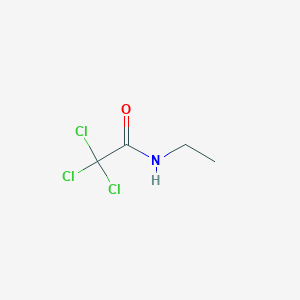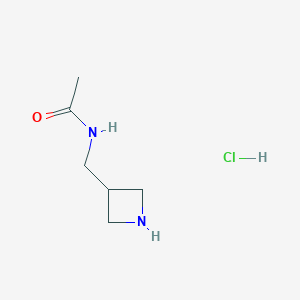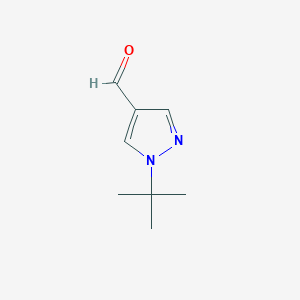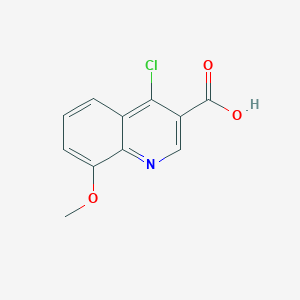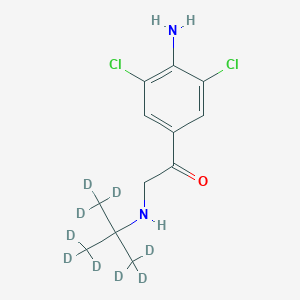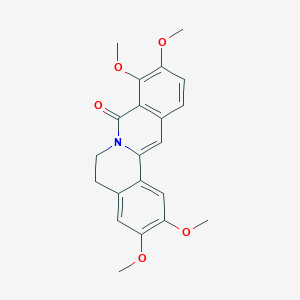
8-Oxypalmatin
Übersicht
Beschreibung
Oxypalmatine is a novel oxidative metabolite of palmatine, an isoquinoline alkaloid derived from Fibraureae caulis Pierre. This compound has garnered significant attention due to its superior biological activities, particularly its anti-inflammatory and anti-colitis effects. Oxypalmatine is known for its ability to regulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibit the nucleotide-binding oligomerization domain-like receptor family pyrin domain containing 3 (NLRP3) inflammasome .
Wissenschaftliche Forschungsanwendungen
Oxypalmatin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung für die Untersuchung oxidativer Metaboliten und deren Synthese verwendet.
Biologie: Untersucht für seine Rolle bei der Modulation von oxidativem Stress und entzündungshemmenden Signalwegen.
Medizin: Für seine potenziellen therapeutischen Wirkungen bei der Behandlung von entzündlichen Erkrankungen wie Colitis ulcerosa untersucht.
Industrie: Potenzielle Anwendungen bei der Entwicklung von entzündungshemmenden Medikamenten und Nahrungsergänzungsmitteln
5. Wirkmechanismus
Oxypalmatin entfaltet seine Wirkungen hauptsächlich durch die Aktivierung des Nrf2-Signalwegs und die Hemmung des NLRP3-Inflammasoms. Der Nrf2-Signalweg spielt eine entscheidende Rolle bei der zellulären Abwehr von oxidativem Stress, indem er die Expression von antioxidativen Proteinen reguliert. Im Gegensatz dazu ist das NLRP3-Inflammasom an der Aktivierung von Entzündungsreaktionen beteiligt. Durch die Modulation dieser Signalwege reduziert Oxypalmatin effektiv oxidativen Stress und Entzündungen .
Ähnliche Verbindungen:
Palmatin: Die Ausgangssubstanz, aus der Oxypalmatin gewonnen wird. Palmatin ist ebenfalls ein Isochinolin-Alkaloid mit entzündungshemmenden Eigenschaften.
Oxypseudopalmatin: Ein weiterer oxidativer Metabolit von Palmatin, der für seine zytostatische Aktivität gegen Tumorzellen bekannt ist.
Einzigartigkeit: Oxypalmatin ist aufgrund seiner überlegenen anti-colitischen Wirkungen im Vergleich zu Palmatin einzigartig. Es zeigt eine stärkere Aktivierung des Nrf2-Signalwegs und eine stärkere Hemmung des NLRP3-Inflammasoms, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxypalmatine can be synthesized through a three-step process starting from benzonitrile and toluamides. The lithiated cycloaddition reaction yields 3-arylisoquinolinone intermediates, which undergo an internal nucleophilic substitution reaction to produce 8-oxoprotoberberines, including oxypalmatine .
Industrial Production Methods: While specific industrial production methods for oxypalmatine are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of lithiated intermediates and controlled reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Oxypalmatin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Verbindung ist insbesondere für ihre oxidativen Eigenschaften bekannt, die zu ihren biologischen Aktivitäten beitragen .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nukleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Oxypalmatin, die unterschiedliche biologische Aktivitäten aufweisen können .
Wirkmechanismus
Oxypalmatine exerts its effects primarily through the activation of the Nrf2 pathway and inhibition of the NLRP3 inflammasome. The Nrf2 pathway plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins. In contrast, the NLRP3 inflammasome is involved in the activation of inflammatory responses. By modulating these pathways, oxypalmatine effectively reduces oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Palmatine: The parent compound from which oxypalmatine is derived. Palmatine is also an isoquinoline alkaloid with anti-inflammatory properties.
Oxypseudopalmatine: Another oxidative metabolite of palmatine, known for its cytostatic activity against tumor cells.
Uniqueness: Oxypalmatine is unique due to its superior anti-colitis effects compared to palmatine. It exhibits a more potent activation of the Nrf2 pathway and a stronger inhibition of the NLRP3 inflammasome, making it a promising candidate for therapeutic applications .
Eigenschaften
IUPAC Name |
2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-24-16-6-5-13-9-15-14-11-18(26-3)17(25-2)10-12(14)7-8-22(15)21(23)19(13)20(16)27-4/h5-6,9-11H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIUUCTTWZPXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C3C4=CC(=C(C=C4CCN3C2=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 8-Oxypalmatine and where is it found?
A1: 8-Oxypalmatine is a protoberberine alkaloid naturally found in plants like Sinomenium acutum [] and Berberis wallichiana []. It is also identified as a novel oxidative metabolite of palmatine [].
Q2: What are the known biological activities of 8-Oxypalmatine?
A2: Research indicates that 8-Oxypalmatine exhibits cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (breast carcinoma), and DU145 (prostate carcinoma) []. Notably, it demonstrates superior anti-colitis effects [] and regulates proliferation and apoptosis in breast cancer cells [].
Q3: How does 8-Oxypalmatine exert its anti-cancer effects?
A3: Studies suggest that 8-Oxypalmatine regulates the PI3K/AKT signaling pathway, which plays a crucial role in cell growth and survival, contributing to its anti-cancer properties in breast cancer cells [].
Q4: What is the mechanism behind 8-Oxypalmatine's anti-inflammatory action?
A4: 8-Oxypalmatine's anti-colitis effect is linked to its ability to regulate Nrf2, a transcription factor involved in antioxidant responses, and the NLRP3 inflammasome, a key component of the innate immune system [].
Q5: Are there any synthetic routes to obtain 8-Oxypalmatine?
A5: Yes, several synthetic approaches have been developed. Notably, a novel synthesis utilizing a toluamide-benzonitrile cycloaddition enables the preparation of 8-Oxypalmatine. This method serves as a formal synthesis for tetrahydropalmatine as well [, ]. Additionally, a five-step total synthesis utilizing a Co(III)-catalyzed vinylene transfer reaction and Heck annulation has been reported, highlighting the versatility in obtaining this alkaloid []. A divergent synthetic route focusing on 9,10-oxygenated tetrahydroprotoberberine and 8-oxoprotoberberine alkaloids also leads to the successful synthesis of 8-Oxypalmatine [].
Q6: What analytical techniques are used to identify and quantify 8-Oxypalmatine?
A6: Electrochemiluminescence (ECL) has proven to be a sensitive method for the determination of 8-Oxypalmatine. Using a vaseline-impregnated graphite anode, a linear relationship between ECL intensity and 8-Oxypalmatine concentration was observed, allowing for its quantification in pharmaceutical preparations []. Additionally, UHPLC-QQQ-MS/MS has been employed for the simultaneous determination of multiple alkaloids, including 8-Oxypalmatine, in Sinomenium acutum stem, contributing to quality control measures for this plant [].
Q7: Has 8-Oxypalmatine been investigated for its potential in multi-drug resistance reversal?
A7: While 8-Oxypalmatine itself hasn't been directly studied for this purpose, its related compound, obacunone, isolated alongside 8-Oxypalmatine from Phellodendron amurense, has shown significant P-gp MDR inhibition activity []. This finding suggests a potential avenue for exploring the MDR reversal capabilities of 8-Oxypalmatine in future research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




